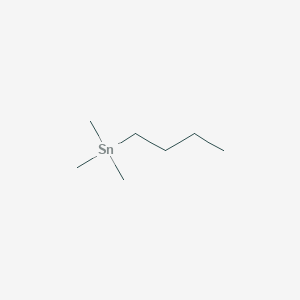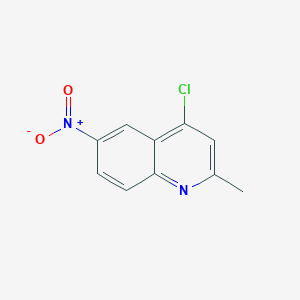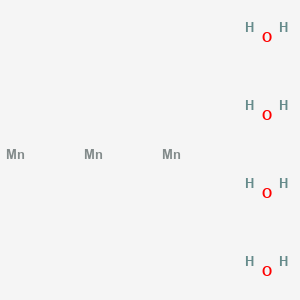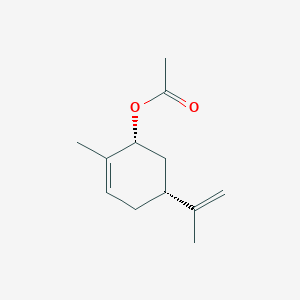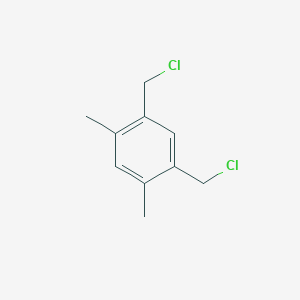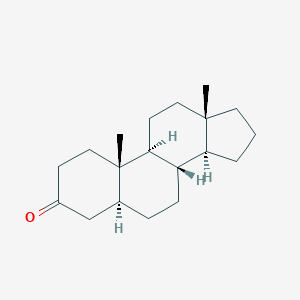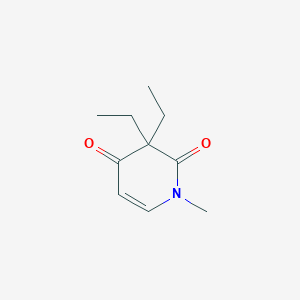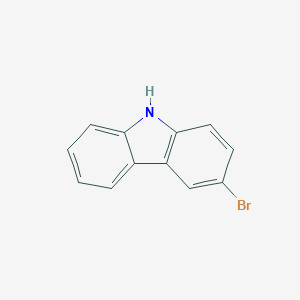
3-bromo-9H-carbazole
Overview
Description
3-Bromo-9H-carbazole is an organic compound with the molecular formula C₁₂H₈BrN. It is a derivative of carbazole, where a bromine atom is substituted at the third position of the carbazole ring. This compound is known for its applications in organic electronics, particularly in the synthesis of materials for organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Mechanism of Action
Target of Action
3-Bromo-9H-Carbazole is an aryl hydrocarbon receptor agonist . The primary targets of this compound are the Ferredoxin CarAc and the Terminal oxygenase component of carbazole . These targets play a crucial role in the electron transfer process .
Mode of Action
The compound interacts with its targets by acting as a mediator in the electron transfer from CarAd to CarAa . This interaction results in changes in the electron transfer process, which is essential for various biochemical reactions.
Pharmacokinetics
It’s known that the compound is slightly soluble in water , which may impact its bioavailability.
Result of Action
It’s known that the compound acts as an aryl hydrocarbon receptor agonist , which suggests that it may influence the activity of these receptors and the cellular processes they regulate.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility in water suggests that its action may be influenced by the hydration status of the environment. Additionally, the compound’s stability may be affected by factors such as temperature and pH.
Biochemical Analysis
Biochemical Properties
3-Bromo-9H-Carbazole is known to be an aryl hydrocarbon receptor agonist This means it can bind to the aryl hydrocarbon receptor, a type of protein that regulates gene expression
Cellular Effects
It is known that aryl hydrocarbon receptor agonists can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
As an aryl hydrocarbon receptor agonist, it likely exerts its effects at the molecular level through binding interactions with this receptor, potentially leading to changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromo-9H-carbazole can be synthesized through the bromination of carbazole. One common method involves the reaction of carbazole with N-bromosuccinimide (NBS) in a solvent such as tetrahydrofuran at room temperature . Another method involves the use of dimethylformamide as a solvent, where N-bromosuccinimide is added dropwise to a solution of carbazole at 0°C, followed by stirring at room temperature for 24 hours .
Industrial Production Methods: The industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-9H-carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The carbazole ring can undergo oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: It can participate in coupling reactions to form larger conjugated systems, which are useful in the synthesis of polymers and other advanced materials.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Substitution Products: Various substituted carbazoles depending on the nucleophile used.
Oxidation Products: Carbazole-3,6-dione and other oxidized derivatives.
Reduction Products: Reduced carbazole derivatives with altered electronic properties.
Scientific Research Applications
3-Bromo-9H-carbazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: It serves as a biochemical reagent in the study of biological processes and molecular interactions.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is a key component in the production of OLEDs, organic photovoltaics, and other optoelectronic devices .
Comparison with Similar Compounds
2-Bromo-9H-carbazole: Similar structure but with bromine at the second position.
9-Ethyl-9H-carbazole: An ethyl group at the ninth position instead of bromine.
3,6-Dibromo-9H-carbazole: Bromine atoms at both the third and sixth positions
Uniqueness: 3-Bromo-9H-carbazole is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of materials for optoelectronic applications, where precise control over electronic properties is essential .
Properties
IUPAC Name |
3-bromo-9H-carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrN/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-7,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTBWKAYPXIIVPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00936072 | |
| Record name | 3-Bromo-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00936072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1592-95-6 | |
| Record name | 9H-Carbazole, 3-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001592956 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1592-95-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74389 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Bromo-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00936072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-9H-carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details














Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 3-bromo-9H-carbazole influence its potential to interact with biological targets?
A1: Research suggests that this compound and its derivatives might interact with biological targets like the human androgen receptor (AR). Molecular docking studies indicate that the bromine substitution at the 3-position plays a crucial role in this interaction. Specifically, 3,6-dibromo-9H-carbazole, with two bromine substitutions, demonstrates stronger binding affinity to AR compared to this compound. [] This suggests that the presence and position of bromine atoms influence the compound's ability to bind to biological targets and potentially exert an effect. []
Q2: What is the significance of the planar structure of this compound derivatives in the context of biological activity?
A2: Studies utilizing X-ray crystallography reveal that this compound derivatives, such as 9-benzyl-3-bromo-9H-carbazole and 3-bromo-9-(4-chlorobenzyl)-9H-carbazole, exhibit a nearly planar carbazole ring system. [, , ] This planar structure could be important for interactions with biological targets, as it allows for greater surface area contact and potentially stronger binding interactions. Further research is needed to confirm if this planarity directly contributes to any observed biological activities.
Q3: How is this compound utilized in the synthesis of natural products?
A3: this compound serves as a key building block in synthesizing calothrixin B, a naturally occurring alkaloid. [, ] The synthesis involves a hetero-Diels-Alder reaction between a protected this compound-1,4-dione and a 'push-pull' 2-aza-1,3-diene, leading to the formation of the five-ring skeleton characteristic of calothrixin B. [, ] This synthetic approach highlights the versatility of this compound as a precursor in organic synthesis and its potential for developing new pharmaceutical compounds.
Q4: What are the potential environmental implications of this compound and its derivatives?
A4: While the provided research doesn't directly address the environmental impact of this compound, its classification as a polyhalogenated carbazole (PHCZ) raises concerns. PHCZs, similar to persistent organic pollutants (POPs), have been detected in various environmental matrices. [] Their persistence and potential for bioaccumulation necessitate further investigation into their ecotoxicological effects and strategies for mitigation.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
